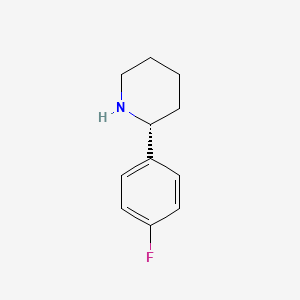

(2R)-2-(4-fluorophenyl)piperidine

Description

Significance of the Piperidine (B6355638) Scaffold in Pharmaceutical Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. chemrxiv.orgnih.govdntb.gov.ua Its prevalence is underscored by its presence in a vast number of approved drugs and biologically active natural products. chemrxiv.orgnih.gov The piperidine moiety is favored for its ability to:

Introduce conformational rigidity: The defined three-dimensional structure of the piperidine ring can help to lock a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target.

Provide a versatile synthetic handle: The nitrogen atom can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's properties.

The introduction of a chiral center, as seen in 2-substituted piperidines, further expands the chemical space and allows for the development of enantiomerically pure drugs, which can exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts. nih.gov

The Role of Fluorine Atom Incorporation in Bioactive Molecules

The strategic incorporation of fluorine atoms into drug candidates has become a routine and powerful strategy in modern drug discovery. The unique properties of fluorine, being the most electronegative element and having a small van der Waals radius, can profoundly influence a molecule's biological activity in several ways:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a site of metabolic oxidation with a fluorine atom can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in the binding affinity of a drug for its receptor or enzyme.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in the piperidine ring. This can alter the ionization state of the molecule at physiological pH, which in turn affects its membrane permeability and target engagement.

Altered Conformation: The introduction of fluorine can influence the conformational preferences of a molecule, which can have a significant impact on its biological activity.

The use of fluorine is so widespread that a significant percentage of all new pharmaceuticals approved in recent years contain at least one fluorine atom. researchgate.net

Rationale for Focused Academic Inquiry on (2R)-2-(4-fluorophenyl)piperidine as a Core Structure

The specific focus on this compound stems from a rational drug design approach that combines the advantageous properties of both the piperidine scaffold and the 4-fluorophenyl group. The 2-arylpiperidine motif is a recognized pharmacophore found in a number of centrally active compounds. The "(2R)" stereochemistry is crucial, as biological systems are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.

The 4-fluorophenyl group is a common substituent in central nervous system (CNS) drug candidates. The fluorine atom at the para-position can enhance metabolic stability and brain penetration without significantly increasing steric bulk. researchgate.net

Therefore, this compound represents a core scaffold that is pre-validated by the success of related structures and possesses a high potential for the development of novel therapeutic agents, particularly for neurological disorders. researchgate.net Research into this specific compound and its derivatives is driven by the hypothesis that it can serve as a key building block for the synthesis of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. While extensive public-domain research specifically detailing the biological activity of this compound is limited, its availability as a research chemical intermediate points towards its application in proprietary drug discovery programs. researchgate.net The synthesis of enantiomerically pure 2-substituted piperidines is an active area of research, with various catalytic asymmetric methods being developed to access these valuable building blocks. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQQDIGGISSSQO-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427571 | |

| Record name | AC1OFB5V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187468-22-9 | |

| Record name | AC1OFB5V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2r 2 4 Fluorophenyl Piperidine and Analogous Fluoropiperidines

Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. The following sections outline key methodologies that enable the enantioselective formation of the piperidine (B6355638) ring, with a specific focus on fluorine-containing derivatives.

Asymmetric Hydrogenation of Pyridinium (B92312) Salts

The asymmetric hydrogenation of pyridine (B92270) derivatives represents a direct and efficient route to chiral piperidines. liverpool.ac.uk However, the hydrogenation of fluoropyridines has been historically challenging due to competitive hydrodefluorination. dicp.ac.cn A significant advancement in this area involves the use of pyridinium salts, which activates the pyridine ring towards reduction and mitigates catalyst poisoning. liverpool.ac.ukdicp.ac.cn

Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has emerged as a powerful tool. For instance, iridium complexes with chiral ligands have been successfully employed for the hydrogenation of 5-hydroxypicolinate pyridinium salts, affording cis-configurated hydroxypiperidine esters in high yields (up to 96%) and excellent enantioselectivities (up to 97% ee). rsc.org A notable strategy developed by Zhang and coworkers involves an asymmetric transfer hydrogenation of pyridinium salts using a chiral primary amine and formic acid as the hydrogen source. This method circumvents the need for high-pressure hydrogen gas and a chiral catalyst, providing access to various chiral piperidines, including those with fluorine substituents. liverpool.ac.ukdicp.ac.cn This transamination approach, induced by rhodium-catalyzed transfer hydrogenation, has proven effective for synthesizing chiral fluoropiperidines, which are often inaccessible through traditional asymmetric hydrogenation due to side reactions. dicp.ac.cn

| Catalyst System | Substrate Type | Product Configuration | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]2/(S)-MeO-BiPhep/I2 | Pyridinium Salts | Chiral Piperidines | up to 98 | up to 97 | liverpool.ac.uk |

| Rhodium-catalyst with Chiral Amine | Pyridinium Salts | Chiral Fluoropiperidines | High | High | dicp.ac.cn |

| Iridium-catalyst | 5-hydroxypicolinate pyridinium salts | cis-hydroxypiperidine esters | up to 96 | up to 97 | rsc.org |

Intramolecular Aminofluorination of Olefins for Fluoropiperidine Formation

Intramolecular aminofluorination of olefins presents a direct method for the concurrent introduction of a fluorine atom and a nitrogen-containing ring system. While specific examples detailing the synthesis of (2R)-2-(4-fluorophenyl)piperidine via this method are not prevalent in the reviewed literature, the general strategy is noteworthy. The process typically involves the activation of an olefin within a molecule that also contains an amine functionality. A key step is the formation of an aziridinium (B1262131) ion intermediate, which is subsequently opened by a fluoride (B91410) nucleophile. researchgate.net This approach allows for the stereocontrolled synthesis of fluorinated nitrogen heterocyles.

Enantioselective Radical Cyclization Strategies

Radical cyclization reactions offer a powerful means to construct cyclic systems, and their enantioselective variants are of particular importance for synthesizing chiral molecules. nih.gov One approach involves the intramolecular trapping of alkene radical cations by amines to form piperidines. nih.gov In a study by Crich et al., enantiomerically enriched β-(diphenylphosphatoxy)nitroalkanes were used to generate alkene radical cations. Intramolecular trapping by an amine nucleophile led to the formation of piperidines with significant enantioselectivity (approximately 60% ee). nih.gov This demonstrates that the cyclization can effectively compete with the equilibration of the radical ion pair, allowing for stereochemical control. nih.gov

Another strategy involves the use of a chiral titanium(salen) catalyst to direct the stereochemical outcome of a radical cascade process. nih.gov This method has been applied to the enantioselective cyclization of polyfunctional aryl cyclopropyl (B3062369) ketones and alkynes, leading to polycyclic structures with high enantiomeric purity. nih.gov While not directly applied to the synthesis of this compound in the cited research, the principle of using a chiral catalyst to control the stereochemistry of radical intermediates is a key concept in modern asymmetric synthesis. nih.gov

Chiral Auxiliary and Ligand-Controlled Methods in Fluoropiperidine Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. The iron chiral auxiliary, [(η5-C5H5)Fe(CO)(PPh3)], has demonstrated powerful stereochemical control in a variety of carbon-carbon bond-forming reactions of attached acyl ligands. iupac.org This methodology has been successfully applied to the synthesis of various chiral molecules. iupac.org

In the context of piperidine synthesis, chiral ligands play a crucial role in metal-catalyzed reactions. For instance, C2-symmetric 4,8-substituted bicyclo[3.3.1]nona-2,6-dienes have been shown to be effective bidentate ligands for the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-Cbz-2,3-dihydro-4-pyridone. This reaction provides 2-aryl-4-piperidones in high yields and with excellent enantioselectivities (up to 99.8:0.2 er). researchgate.net Subsequent reduction of the ketone and deprotection would yield the desired 2-arylpiperidine. The strategic selection of chiral ligands is therefore a cornerstone for achieving high enantioselectivity in the synthesis of substituted piperidines.

Metal-Catalyzed Coupling and Cyclization Reactions

Metal-catalyzed reactions are indispensable in modern organic synthesis for their efficiency and selectivity in forming complex molecular architectures from simpler precursors.

Palladium-Catalyzed Annulation Strategies (e.g., [4+2] and [3+3] Cycloadditions)

Palladium-catalyzed annulation reactions are versatile methods for constructing cyclic and polycyclic systems. nih.gov These reactions often involve the generation of two new carbon-carbon bonds in a single step under relatively mild conditions. nih.gov While specific examples of [4+2] and [3+3] cycloadditions for the direct synthesis of this compound were not explicitly detailed in the provided search context, the principles of palladium-catalyzed annulation are highly relevant.

For example, palladium-catalyzed annulation of arynes by substituted ortho-halostyrenes has been used to produce 9-fluorenylidenes. nih.gov This demonstrates the capability of palladium catalysis to mediate the coupling of reactive intermediates like arynes in a controlled manner. nih.gov Similarly, palladium-catalyzed annulation of alkynes with substituted aryl and vinylic halides is a well-established method for synthesizing a variety of carbocycles and heterocycles. nih.gov The application of such strategies, potentially using a fluorinated aryl component and a suitable diene or three-carbon partner in a cycloaddition, represents a plausible and powerful approach to the synthesis of fluorinated piperidine scaffolds.

Copper(I)-Catalyzed Radical Cyclization Protocols

Copper(I)-catalyzed radical cyclization reactions have emerged as a powerful tool for the construction of heterocyclic systems, including piperidine derivatives. These methods often rely on an atom transfer radical cyclization (ATRC) mechanism. In this process, a copper(I) complex, typically coordinated by a nitrogen-based ligand, initiates the reaction by abstracting a halogen atom from a suitable precursor. This generates a carbon-centered radical, which can then undergo an intramolecular cyclization onto a pendant unsaturated moiety, such as an alkene or alkyne.

For the synthesis of fluoropiperidine analogues, a common strategy involves the use of unsaturated α-chloro β-keto esters. nih.gov The copper(I) catalyst facilitates the formation of a radical at the α-position, which subsequently cyclizes to form the piperidine ring. The choice of ligand is crucial for the efficiency and selectivity of the reaction. Ligands such as bis(oxazoline) and bipyridine have been shown to be effective in promoting these transformations. nih.gov The reaction conditions, including solvent and temperature, are also critical parameters that need to be optimized to achieve high yields of the desired cyclic products. nih.gov For instance, reactions are often carried out in solvents like dichloroethane at temperatures ranging from room temperature to 80°C. nih.gov

A key advantage of this methodology is the ability to generate complex polycyclic structures through tandem radical cyclization cascades. nih.gov This approach allows for the rapid construction of intricate molecular scaffolds from relatively simple starting materials. The regioselectivity of the cyclization, determining whether a 5-exo or 6-endo cyclization occurs, can be influenced by the nature of the radical precursor and the reaction conditions. researchgate.net

Table 1: Examples of Copper(I)-Catalyzed Radical Cyclization

| Substrate | Catalyst/Ligand | Conditions | Product | Yield |

| Olefinic α-dichloro β-keto ester | CuCl/bis(oxazoline) | Dichloroethane, rt | Cyclic keto ester | Moderate to High |

| Olefinic α-dichloro β-keto ester | CuCl/bipyridine | Dichloroethane, 80°C | Bicyclic keto ester | Moderate to High |

| 2-substituted dienamide | CuX/TPA | Varies | 5-exo or 6-endo product | Varies |

| 3-substituted dienamide | CuX/TPA | Varies | β-lactam | Varies |

Data sourced from multiple studies on copper-catalyzed radical cyclizations. nih.govresearchgate.net

Gold(I)-Catalyzed Oxidative Amination of Alkenes

Gold catalysis has witnessed a surge in interest for various organic transformations, including the synthesis of nitrogen-containing heterocycles. Gold(I)-catalyzed intramolecular amination of alkenes provides an efficient route to piperidine and pyrrolidine (B122466) derivatives. nih.govnih.gov These reactions typically proceed through the activation of an allylic alcohol by a cationic gold(I) complex, followed by an intramolecular nucleophilic attack by an amine. nih.gov

A notable feature of this methodology is its high stereoselectivity. For instance, the gold(I)-catalyzed cyclization of an enantiomerically enriched allylic alcohol can proceed with excellent chirality transfer, affording the corresponding chiral piperidine derivative with high enantiomeric excess. nih.govnih.gov This is consistent with a net syn-addition of the amine relative to the departing hydroxyl group. nih.govnih.gov The catalyst system often involves a gold(I) chloride precursor in combination with a silver salt, such as silver hexafluoroantimonate (AgSbF₆), to generate the active cationic gold species. nih.govnih.gov

The scope of the reaction is broad, accommodating various substitution patterns on both the alkene and the amine. nih.gov This method has been successfully applied to the synthesis of advanced intermediates for natural product synthesis. nih.gov

Table 2: Gold(I)-Catalyzed Intramolecular Amination of Allylic Alcohols

| Substrate | Catalyst System | Conditions | Product | Yield | Stereoselectivity |

| (Z)-6-(N-benzylamino)-2-heptenol | (1)AuCl/AgSbF₆ | Dioxane, 60°C | 1-benzyl-2-vinylpiperidine | 91% | N/A |

| (R,Z)-8-(N-benzylamino)-3-octen-2-ol | (1)AuCl/AgSbF₆ | Dioxane, 100°C | (R,E)-1-benzyl-2-(1-propenyl)piperidine | 99% | 96% ee |

| (Z)-8-(N-benzylamino)-3-octen-2-ol | (1)AuCl/AgSbF₆ | Dioxane, 100°C | 2-(1-propenyl)piperidine | 99% | ≥50:1 dr |

| Dithiane derivative | (1)AuCl/AgSbF₆ | Dioxane, 100°C | cis-2,6-disubstituted piperidine | 91% | 25:1 dr |

Data from a study on gold(I)-catalyzed intramolecular amination of allylic alcohols. nih.gov 1 = P(t-Bu)₂o-biphenyl

Rhodium- and Palladium-Catalyzed Hydrogenation of Fluorinated Pyridine Precursors

The catalytic hydrogenation of fluorinated pyridines represents a direct and atom-economical approach to fluorinated piperidines. Both rhodium and palladium catalysts have been explored for this transformation, each with its own advantages and limitations.

Rhodium catalysts are highly active for arene reduction; however, this can lead to a lack of chemoselectivity when other reducible functional groups are present. acs.orgnih.gov Furthermore, the use of certain hydridic reducing agents with rhodium, such as pinacolborane (HBpin), can limit the tolerance of polar and protic functional groups. acs.orgnih.gov A significant advancement in this area is the development of a rhodium-catalyzed reductive transamination reaction of pyridinium salts. This method allows for the synthesis of a wide array of chiral piperidines, including fluorinated derivatives, with excellent diastereo- and enantioselectivities. dicp.ac.cn A key feature of this process is the introduction of a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. dicp.ac.cn

Palladium-catalyzed hydrogenation offers a robust and straightforward method for accessing fluorinated piperidines from readily available fluoropyridines. acs.orgnih.gov A common challenge in the hydrogenation of fluoropyridines is the competing hydrodefluorination reaction. To address this, the use of a Brønsted acid, such as aqueous HCl, in conjunction with a palladium catalyst like Pd(OH)₂ on carbon has been shown to be effective. acs.orgnih.gov This system promotes the desired hydrogenation while suppressing defluorination. acs.orgnih.gov This method exhibits high tolerance to air and moisture, making it synthetically practical. acs.orgnih.gov Furthermore, this approach has been extended to the synthesis of enantioenriched fluorinated piperidines through the use of a chiral auxiliary. acs.orgnih.gov

Table 3: Comparison of Rhodium- and Palladium-Catalyzed Hydrogenation

| Catalyst | Precursor | Key Features | Advantages | Limitations |

| Rhodium | Pyridinium salts | Reductive transamination, chiral amine induced chirality | High diastereo- and enantioselectivity, broad scope | Potential for lack of chemoselectivity with other reducible groups |

| Palladium | Fluoropyridines | Heterogeneous catalysis, Brønsted acid additive | Robust, simple, high tolerance to air/moisture, suppresses defluorination | May require optimization to avoid side reactions |

Information compiled from studies on rhodium and palladium-catalyzed hydrogenation of pyridine derivatives. acs.orgnih.govdicp.ac.cn

Nickel Electrocatalysis in Piperidine Ring Construction

Nickel electrocatalysis has emerged as a powerful and sustainable strategy for the construction of complex molecules, including piperidine derivatives. This approach often involves radical cross-coupling reactions, which can be challenging to achieve through traditional methods. A notable application of nickel electrocatalysis is in the decarboxylative alkenylation of hydroxylated piperidine intermediates. chemistryviews.org This method simplifies the synthesis of complex natural products, such as swainsonine, by avoiding multiple protection-deprotection steps and the use of expensive or cryogenic reagents. chemistryviews.org

The combination of biocatalysis and nickel electrocatalysis offers a particularly attractive strategy for the modular and enantioselective synthesis of piperidine frameworks. chemistryviews.orgchemrxiv.org In this synergistic approach, enzymes are used to install hydroxyl groups at specific positions on the piperidine ring, creating valuable chiral building blocks. chemistryviews.orgchemrxiv.org These hydroxylated intermediates can then be further functionalized using nickel-electrocatalyzed radical cross-coupling reactions. chemistryviews.orgchemrxiv.org This two-stage strategy is analogous to the well-established electrophilic aromatic substitution followed by palladium-catalyzed cross-coupling used for functionalizing flat aromatic systems. chemrxiv.orgnih.gov

Biocatalytic Transformations for Chiral Piperidine Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions.

Enzymatic Cascade Processes for Precursors to Fluoropiperidine Derivatives

For example, a multi-enzyme cascade has been developed for the synthesis of the antiviral drug Molnupiravir, which involves several enzymatic transformations to build up the complex molecule from simple starting materials. nih.gov Similar strategies could be envisioned for the synthesis of fluoropiperidine precursors, where a series of enzymes work in concert to construct the desired molecular framework with high precision. The development of such cascades often involves enzyme engineering to improve the activity and stability of the biocatalysts for non-natural substrates. nih.gov

Biocatalytic Carbon-Hydrogen Oxidation for Piperidine Functionalization

A groundbreaking approach for the functionalization of piperidines involves the use of biocatalytic carbon-hydrogen (C-H) oxidation. chemrxiv.orgnih.gov This strategy leverages the remarkable ability of certain enzymes to selectively introduce hydroxyl groups into unactivated C-H bonds. This method provides a powerful tool for the late-stage functionalization of piperidine scaffolds, allowing for the rapid diversification of complex molecules. nih.gov

Researchers have successfully employed enzymes such as trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylases to introduce hydroxyl groups into inexpensive carboxylated piperidines. chemistryviews.org Furthermore, the discovery of ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) has expanded the scope of this methodology to include the hydroxylation of 3-carboxylated piperidines. chemistryviews.org The resulting enantiopure hydroxyacid-containing piperidine derivatives are versatile intermediates that can be further elaborated using various chemical transformations, including the aforementioned nickel-electrocatalyzed cross-couplings. chemistryviews.orgchemrxiv.org This combination of biocatalytic C-H oxidation and radical cross-coupling provides a modular and enantioselective route to complex, three-dimensional piperidine derivatives. chemistryviews.orgchemrxiv.orgnih.gov

Novel Intramolecular Cyclization and Annulation Tactics

Recent advancements in synthetic organic chemistry have led to the development of powerful intramolecular cyclization and annulation strategies for the construction of piperidine rings. These methods offer elegant and efficient pathways to complex heterocyclic systems, moving beyond classical approaches.

Non-Baldwin's Rule Pathways in Piperidine Ring Formation

While Baldwin's rules provide a foundational framework for predicting the feasibility of ring-closing reactions, a number of modern synthetic methods have emerged that proceed through pathways disfavored by these guidelines. wikipedia.org These "anti-Baldwin" cyclizations open up new avenues for molecular design. For instance, certain palladium-catalyzed enantioselective aza-Heck cyclizations have been shown to form piperidine rings through a 6-endo cyclization, a pathway typically considered unfavorable. nih.gov

One notable example involves the intramolecular cyclization of β-lactams possessing an alkene substituent. The geometric constraints imposed by the lactam ring can steer the reaction away from the expected 5-exo cyclization, instead favoring the 6-endo pathway to yield a piperidine structure. nih.gov This deviation is attributed to the specific conformation of the transition state, which makes the otherwise disfavored 6-endo closure the more accessible route. nih.gov Such strategies are invaluable as they allow for the synthesis of piperidine derivatives that would be difficult to obtain using conventional methods that adhere to Baldwin's predictions.

Tandem Reaction Sequences for Expedited Piperidine Access

Tandem, or cascade, reactions offer a significant increase in synthetic efficiency by combining multiple bond-forming events in a single operational step, thereby avoiding the isolation of intermediates and reducing waste. nih.gov Several innovative tandem sequences have been developed for the rapid assembly of piperidine cores.

One powerful approach utilizes a multimetallic catalytic system to combine a Meyer-Schuster rearrangement of propargylic alcohols with an in-situ olefin cross-metathesis. researchgate.net This sequence generates an α,β-unsaturated ketone, which then undergoes an intramolecular aza-Michael addition to furnish the piperidine ring. researchgate.netresearchgate.net This method is notable for its tolerance of various common amine-protecting groups. researchgate.net

Another effective one-pot protocol integrates amide activation, reduction of the resulting nitrile ions with a reducing agent like sodium borohydride, and subsequent intramolecular nucleophilic substitution to construct the piperidine or pyrrolidine ring. nih.gov These tandem strategies streamline the synthesis of complex N-heterocycles from readily available starting materials. nih.govorganic-chemistry.org

Table 1: Examples of Tandem Reactions for Piperidine Synthesis

| Tandem Sequence | Key Reactions | Catalyst/Reagent System | Key Feature | Reference |

|---|---|---|---|---|

| Meyer–Schuster/Cross-Metathesis/Aza-Michael | Rearrangement, Olefin Metathesis, Cyclization | AuCl(PPh₃)/AgOTf, HG-II | Forms 2,6-substituted piperidines from propargylic alcohols and amino olefins. | researchgate.netresearchgate.net |

| Amide Activation/Reduction/Cyclization | Activation, Reduction, Nucleophilic Substitution | Tf₂O/2-F-Py, NaBH₄ | One-pot synthesis from halogenated secondary amides. | nih.gov |

| Reductive Hydroamination/Cyclization | Alkyne Functionalization, Reduction, Cyclization | Acid-mediated | Intramolecular cascade of alkynes to form piperidines. | nih.gov |

Strategic Fluorine Introduction and Functionalization of Piperidine Cores

The incorporation of fluorine into piperidine scaffolds can significantly modulate the physicochemical properties of the molecule, such as basicity and lipophilicity. rsc.orgnih.gov Therefore, methods for the precise introduction of fluorine and the attachment of key structural motifs like the 4-fluorophenyl group are of paramount importance.

Regioselective Fluorination at Piperidine Ring Positions

Achieving regioselective fluorination on a pre-formed piperidine ring presents a significant synthetic challenge. Traditional methods often rely on the electrophilic fluorination of piperidone-derived enols, which can suffer from poor regioselectivity, or the deoxofluorination of hydroxypiperidines, which requires extensive pre-functionalization. nih.gov

More advanced strategies have been developed to overcome these limitations. A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridine precursors allows for the highly diastereoselective synthesis of a wide array of all-cis-(multi)fluorinated piperidines. nih.gov This method provides access to piperidines with defined axial or equatorial fluorine substituents. nih.gov Another innovative approach relies on the conformation-induced regioselective opening of epoxide-containing 2-aryl-piperidines. rsc.org Using a reagent combination of tetrabutylammonium (B224687) fluoride (TBAF) and potassium bifluoride (KHF₂), different types of hydroxylated fluoro-piperidines can be synthesized in a divergent manner, with the regiochemical outcome controlled by the substrate's conformation. rsc.org Late-stage functionalization (LSF) via C-H activation is also an emerging paradigm for introducing fluorine into complex molecules, including heterocycles. nih.govberkeley.edu

Table 2: Methods for Regioselective Fluorination of Piperidines

| Methodology | Starting Material | Fluorinating Agent/Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Dearomatization-Hydrogenation (DAH) | Fluoropyridines | Rh-catalyst, H₂ | Access to all-cis-(multi)fluorinated piperidines. | nih.gov |

| Regioselective Epoxide Opening | Epoxide-containing 2-aryl-piperidines | TBAF / KHF₂ | Forms various hydroxylated fluoro-piperidines based on conformation. | rsc.org |

| Palladium-Catalyzed [4+2] Annulation | α-fluoro-β-ketoesters | Pd-catalyst | Modular route to 3-fluoropiperidines. | nih.gov |

| Heterogeneous Hydrogenation | Fluoropyridines | Palladium on Carbon (Pd/C), H₂ | cis-selective reduction tolerant of other aromatic systems. | acs.orgnih.gov |

Cross-Coupling Reactions for Incorporating the 4-Fluorophenyl Moiety

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, providing robust methods for attaching the 4-fluorophenyl group to the piperidine core.

The Buchwald-Hartwig amination is a premier method for C-N bond formation, coupling amines with aryl halides. wikipedia.org This reaction is highly versatile for synthesizing N-aryl piperidines and has seen continuous evolution with the development of more active and stable palladium precatalysts and sophisticated phosphine (B1218219) ligands. wikipedia.orgnih.gov These advancements allow the coupling of a wide range of aryl halides, including chlorides, with piperidines under increasingly mild conditions. nih.govrsc.org

For the formation of the C-C bond between the piperidine ring and the 4-fluorophenyl group, as in the case of this compound, the Suzuki-Miyaura coupling is a reaction of choice. organic-chemistry.org This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. organic-chemistry.orgharvard.edu To synthesize 2-(4-fluorophenyl)piperidine, this could involve coupling a piperidine-based organoboron reagent with 1-bromo-4-fluorobenzene, or conversely, coupling 4-fluorophenylboronic acid with a 2-halopiperidine derivative. The reaction is valued for the mild conditions, the commercial availability of catalysts and reagents, and the low toxicity of the boron-containing byproducts. organic-chemistry.org Radical cross-coupling methods are also emerging as powerful alternatives for forging these types of bonds. chemistryviews.org

Table 3: Key Cross-Coupling Reactions for Aryl-Piperidine Synthesis

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C(aryl)-N(piperidine) | Aryl Halide/Triflate + Piperidine | Palladium Source (e.g., Pd₂(dba)₃) + Phosphine Ligand | wikipedia.orgnih.govthieme-connect.com |

| Suzuki-Miyaura Coupling | C(aryl)-C(piperidine) | Aryl Halide + Piperidine-boronic acid (or vice-versa) | Palladium Source (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) | organic-chemistry.orgharvard.edu |

Stereochemical Control and Chiral Building Block Applications

Enantioselective Synthesis and Resolution Methodologies for (2R)-2-(4-fluorophenyl)piperidine

The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a significant area of research. nih.gov Various strategies have been developed to obtain specific stereoisomers, which can be broadly categorized into enantioselective synthesis and chiral resolution.

Enantioselective synthesis aims to directly produce a single enantiomer from achiral or racemic starting materials. This can be achieved through methods like asymmetric hydrogenation of pyridine (B92270) precursors. For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines has been shown to produce enantioenriched piperidines with high enantioselectivity. nih.gov Another approach involves the use of chiral catalysts in cyclization reactions. For example, a chiral phosphoric acid can catalyze the intramolecular cyclization of unsaturated acetals to form functionalized chiral piperidines. umich.edu Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, also offer a powerful route to chiral piperidines. nih.gov

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. This is often accomplished by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov Another common method is catalytic kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted and thus resolved. nih.govwhiterose.ac.uk For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base system. whiterose.ac.uk

Table 1: Methodologies for Obtaining Enantiomerically Pure Piperidines

| Methodology | Description | Example | Reference(s) |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | Iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines. | nih.gov |

| Chiral phosphoric acid-catalyzed cyclization. | umich.edu | ||

| Chemo-enzymatic dearomatization of pyridines. | nih.gov | ||

| Chiral Resolution | Separation of a racemic mixture. | HPLC with a chiral stationary phase. | nih.gov |

| Catalytic kinetic resolution. | nih.govwhiterose.ac.uk |

Mechanisms of Stereochemical Control in Piperidine Ring Formation

The formation of the piperidine ring with specific stereochemistry is governed by various mechanistic principles. In diastereoselective syntheses, the goal is to control the relative stereochemistry of multiple chiral centers. One strategy involves a sequence of reactions where the order of steps dictates the final diastereomer. acs.orgnih.gov This approach can provide access to both possible diastereomers of a 2,4-disubstituted piperidine simply by altering the reaction sequence. acs.orgnih.gov

Radical cyclizations offer another avenue for constructing piperidine rings. acs.org The diastereoselectivity of these reactions can be influenced by the choice of reagents. For example, cyclization of certain precursors with tributyltin hydride may yield a mixture of diastereomers, while using tris(trimethylsilyl)silane (B43935) can lead to a significant enhancement in diastereoselectivity, favoring one isomer almost exclusively. acs.org This difference is attributed to a cascade process involving radical translocation and rearrangement that selectively removes the minor stereoisomer. acs.org

The conformation of the piperidine ring also plays a crucial role in directing the stereochemical outcome of reactions. acs.org For N-acylated piperidines, allylic 1,3-strain can govern the ground state conformation, influencing the approach of incoming reagents and thus the stereochemistry of the product. acs.org Furthermore, the anomeric effect, an electronic interaction involving the lone pair of the nitrogen atom and an antibonding orbital of an adjacent substituent, can significantly impact the conformational preferences and reactivity of substituted piperidines. beilstein-journals.orgbeilstein-journals.org

This compound as a Chiral Synthon in Complex Molecule Assembly

A chiral synthon is a stereochemically pure building block used in the synthesis of more complex molecules. This compound serves as a valuable synthon for introducing a specific stereocenter and a fluorinated phenyl group into a target molecule. This is particularly important in drug discovery, where the precise orientation of substituents can dramatically affect biological activity. nih.gov

The use of chiral piperidine synthons allows for the construction of architecturally complex alkaloids and other natural products. mdpi.com For example, multi-component reactions, inspired by biosynthetic pathways, can assemble multi-substituted chiral piperidines from simpler starting materials. rsc.org In these reactions, a chiral amine can be used to control the stereochemistry of the newly formed piperidine ring. rsc.org

The versatility of chiral piperidines as synthons is further demonstrated by their use in diversity-oriented synthesis (DOS). nih.gov DOS aims to create a wide range of structurally diverse molecules from a common scaffold. By employing different reaction partners and conditions, a single chiral piperidine intermediate can be elaborated into a library of related compounds with varying stereochemistry and functional groups. nih.gov This approach is highly valuable for exploring structure-activity relationships and identifying new drug candidates.

Influence of Absolute Stereochemistry on Biological Activity Profiles of Fluoropiperidine Derivatives

The absolute stereochemistry of a molecule can have a profound impact on its biological activity. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different enantiomers of a drug molecule. The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is considered a key pharmacophore for binding to certain serotonin (B10506) receptors. mdpi.com

Structure-activity relationship (SAR) studies are conducted to understand how changes in a molecule's structure, including its stereochemistry, affect its biological activity. nih.govucsd.edu For example, in a series of piperidine derivatives designed as antibacterial agents, the position of a halogen substituent on the phenyl ring was found to significantly influence their inhibitory activity. nih.gov

The importance of stereochemistry is also highlighted in the development of drugs targeting the central nervous system. chemimpex.com The enantiomers of a drug can have different potencies, selectivities, and even different pharmacological effects. For example, in a series of compounds designed as antipsychotic agents, the stereochemistry at the piperidine ring was crucial for achieving the desired activity profile. tmc.eduacs.org Therefore, the ability to synthesize and test individual enantiomers of fluoropiperidine derivatives is essential for the development of safe and effective medicines. bldpharm.com

Computational and Theoretical Investigations of 2r 2 4 Fluorophenyl Piperidine Systems

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Calculations)

Quantum chemical methods are pivotal in exploring the intrinsic properties of (2R)-2-(4-fluorophenyl)piperidine at the electronic level. Techniques such as Density Functional Theory (DFT) and ab initio calculations allow for the precise determination of molecular geometries, conformational energies, and electronic characteristics, which are fundamental to understanding its reactivity and potential biological activity.

While specific DFT and ab initio studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on closely related compounds. For instance, computational studies on bioactive molecules containing a 2-(4-fluorophenyl) moiety have demonstrated the utility of these methods. niscpr.res.in

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the piperidine (B6355638) ring is a key determinant of the biological activity of its derivatives. The orientation of the 4-fluorophenyl substituent, whether axial or equatorial, significantly influences the molecule's shape and its ability to interact with biological targets.

Computational methods are employed to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For piperidine derivatives, the chair conformation is generally the most stable. In the case of this compound, two primary chair conformers are of interest: one with the 4-fluorophenyl group in an equatorial position and the other with it in an axial position.

Theoretical calculations on related fluorinated piperidines suggest that the preference for an axial or equatorial substituent is governed by a complex interplay of steric and electronic effects, including hyperconjugation and electrostatic interactions. While steric hindrance often favors the larger substituent in the equatorial position, stereoelectronic effects involving the fluorine atom can sometimes stabilize the axial conformer. The specific energy difference between these conformers for this compound would require dedicated computational analysis.

Table 1: Hypothetical Conformational Energy Data for this compound

| Conformer | 4-fluorophenyl Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Equatorial | 0.00 | >99 |

| 2 | Axial | >2.00 | <1 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted piperidines. Precise values require specific calculations for this compound.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. DFT calculations are instrumental in visualizing these properties.

The fluorine atom, being highly electronegative, induces a significant electronic effect on the phenyl ring, influencing its aromaticity and interaction capabilities. The nitrogen atom of the piperidine ring, with its lone pair of electrons, typically represents a nucleophilic center.

Molecular Electrostatic Potential (MEP) maps, derived from quantum chemical calculations, provide a visual representation of the charge distribution. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the fluorine and nitrogen atoms, indicating their susceptibility to electrophilic attack, and a positive potential (blue regions) around the hydrogen atoms.

The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity. Analysis of related compounds suggests that the introduction of a fluorophenyl group can modulate this energy gap, thereby fine-tuning the molecule's reactivity profile. niscpr.res.in

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Predictive Modeling of Binding Modes and Affinities

To perform molecular docking, a three-dimensional structure of the target protein is required, which is typically obtained from crystallographic or NMR studies. The this compound molecule would then be placed into the binding site of the target, and various conformations and orientations would be sampled.

A scoring function is used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. These models can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. For instance, the 4-fluorophenyl group could engage in hydrophobic interactions or halogen bonding, while the piperidine nitrogen could act as a hydrogen bond acceptor or become protonated and form ionic interactions. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site

| Interacting Group of Ligand | Potential Interacting Residue(s) of Protein | Type of Interaction |

| 4-fluorophenyl ring | Phe, Trp, Tyr | π-π stacking |

| Fluorine atom | Ser, Thr, Asn | Halogen bond / Dipole-dipole |

| Piperidine NH | Asp, Glu | Hydrogen bond (as donor) / Ionic |

| Piperidine CH2 groups | Val, Leu, Ile | Hydrophobic interactions |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational studies are integral to understanding the structure-activity relationships (SAR) of a series of compounds. By systematically modifying the structure of this compound in silico and predicting the effect on binding affinity, researchers can identify key structural features responsible for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with experimentally determined biological activities. nih.gov For a series of analogues of this compound, a QSAR model could reveal, for example, that the position and nature of the substituent on the phenyl ring are critical for activity.

In a study of piperidine/piperazine-based compounds, it was observed that a 4-fluorophenyl substitution was detrimental to the affinity for sigma-1 receptors compared to an unsubstituted phenyl group, highlighting the subtle electronic and steric effects that govern binding. nih.gov This demonstrates how computational SAR can guide the design of more potent and selective ligands.

Integration of Spectroscopic Data with Computational Modeling

The combination of experimental spectroscopic data with computational modeling provides a powerful approach for the structural elucidation of molecules like this compound. Theoretical calculations of spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, can be compared with experimental spectra to confirm the structure and conformation of the molecule.

For example, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for different conformers of this compound. By comparing these calculated shifts with the experimental NMR spectrum, the dominant conformation in solution can be determined. Similarly, calculated IR spectra can aid in the assignment of vibrational bands observed in the experimental spectrum.

Studies on compounds containing a 2-(4-fluorophenyl) moiety have shown good agreement between experimental and theoretical vibrational frequencies and NMR chemical shifts, validating the use of computational methods for spectroscopic analysis. niscpr.res.in The C-F stretching vibration, for instance, is a characteristic band in the IR spectrum that can be accurately predicted by DFT calculations. niscpr.res.in

Table 3: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Experimental Value (Hypothetical) | Calculated Value (Hypothetical) |

| ¹H NMR | Chemical Shift of H2 (axial) | ~3.5 ppm | ~3.4 ppm |

| ¹³C NMR | Chemical Shift of C2 | ~60 ppm | ~59 ppm |

| IR Spectroscopy | C-F Stretch | ~1220 cm⁻¹ | ~1225 cm⁻¹ |

Note: This table is for illustrative purposes. Actual values depend on experimental conditions and the level of theory used for calculations.

Preclinical Pharmacological Research and Medicinal Chemistry Applications of 2r 2 4 Fluorophenyl Piperidine Analogues

Dopamine (B1211576) Transporter (DAT) Modulation Research

The dopamine transporter (DAT) is a key protein in the central nervous system responsible for regulating dopamine levels by reabsorbing it from the synaptic cleft. nih.gov Its modulation by small molecules has been a major focus of drug discovery for conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). nih.govnih.gov

Investigation of Atypical Dopamine Transporter Inhibitor Profiles

While traditional DAT inhibitors often exhibit psychostimulant properties, research has increasingly focused on "atypical" inhibitors that have a different pharmacological profile. nih.gov These atypical inhibitors, such as certain analogues of (2R)-2-(4-fluorophenyl)piperidine, show promise for therapeutic applications with a reduced potential for abuse. nih.gov For instance, the novel atypical DAT inhibitor CT-005404, which demonstrates high selectivity for DAT over serotonin (B10506) and norepinephrine (B1679862) transporters, has shown pro-motivational effects in preclinical models of effort-based decision-making. nih.gov This suggests that selective DAT inhibition can produce desirable therapeutic effects without the broad stimulant activity associated with non-selective inhibitors. nih.gov

Structure-Activity Relationship Studies for DAT Affinity and Selectivity

Structure-activity relationship (SAR) studies have been instrumental in designing potent and selective DAT inhibitors based on the 4-phenylpiperidine (B165713) scaffold. Research has shown that modifications to various parts of the molecule can significantly impact its affinity and selectivity for DAT.

For example, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group was found to be advantageous for DAT binding. nih.gov This led to the identification of analogues with high DAT affinity and significant selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET). nih.gov

Further studies on piperidine (B6355638) analogues of GBR 12909, a known DAT inhibitor, explored the role of the N-substituent on DAT affinity and selectivity. nih.gov One analogue, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, exhibited subnanomolar affinity for DAT and high selectivity over SERT. nih.gov Similarly, research on other piperidine analogues has identified compounds with varying selectivity profiles, including some that are highly selective for DAT and others that are broad-spectrum monoamine transporter inhibitors. nih.govnih.gov

The stereochemistry of the piperidine ring also plays a critical role in determining the pharmacological profile. Studies on 3,4-disubstituted piperidines have revealed that different stereoisomers exhibit distinct selectivities for DAT, NET, and SERT. nih.govutmb.edu For example, (-)-cis analogues tend to be selective for DAT/NET, while (-)-trans and (+)-cis isomers show selectivity for SERT or SERT/NET. nih.govutmb.edu

Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Affinities of Selected Piperidine Analogues

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | SERT/DAT Selectivity |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | - | - | 49 nih.gov |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 nih.gov | - | 323 nih.gov |

| Analogues of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | High Affinity | - | Up to 500-fold over SERT nih.gov |

Note: A higher SERT/DAT selectivity ratio indicates greater selectivity for the dopamine transporter.

Interactions with Serotonin Transporter (SERT) and Other Monoamine Transporters

Analogues of this compound have also been investigated for their interactions with the serotonin transporter (SERT) and other monoamine transporters. nih.govnih.gov The balance of activity at these different transporters can lead to unique pharmacological profiles. For instance, some piperidine-based compounds have been identified as broad-spectrum transporter inhibitors, showing comparable activity at DAT, SERT, and NET. nih.govutmb.edu Such compounds are of interest for their potential as antidepressants with a more rapid onset of action. nih.gov

SAR studies have shown that subtle structural modifications can shift the selectivity of these compounds. For example, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the stereochemistry of the piperidine ring was a key determinant of transporter selectivity, with some isomers favoring SERT or SERT/NET inhibition. nih.govutmb.edu

Receptor Target Engagement Studies (e.g., GPR40, NR2B NMDA, Muscarinic, 5-HT Receptors)

Beyond monoamine transporters, analogues of this compound have been explored for their activity at a range of other receptor targets, highlighting the versatility of this chemical scaffold.

Characterization of Agonist and Antagonist Receptor Profiles

GPR40 (FFAR1): GPR40 is a G-protein-coupled receptor involved in insulin (B600854) and incretin (B1656795) secretion, making it a target for type 2 diabetes treatment. nih.govnih.govgoogle.com Researchers have designed piperidine-containing compounds that act as GPR40 full agonists, effectively stimulating insulin and GLP-1 release. nih.gov

NR2B NMDA Receptors: The NR2B subunit of the NMDA receptor is implicated in various neurological processes and is a target for neuroprotective agents. nih.govnih.gov Allosteric modulators that selectively target NR2B-containing NMDA receptors have been developed, some of which are based on piperidine structures. nih.gov These modulators can influence receptor function without directly interfering with the glutamate (B1630785) binding site. nih.gov

Muscarinic Receptors: While not a primary focus of the provided information, the broad utility of the piperidine scaffold suggests its potential for interaction with muscarinic receptors, which are involved in numerous physiological functions.

5-HT Receptors: A significant amount of research has focused on the interaction of piperidine analogues with various serotonin (5-HT) receptors. nih.govnih.govresearchgate.netmdpi.com For example, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) is a potent 5-HT2A receptor inverse agonist. nih.gov Other research has identified 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the 5-HT2C receptor. nih.gov Furthermore, some piperidine derivatives show high affinity for both 5-HT1A receptors and SERT, making them dual-action ligands. mdpi.com

The Role of Fluorine in Modulating Receptor Binding and Selectivity

The inclusion of fluorine atoms in pharmaceutical compounds can significantly alter their properties, including metabolic stability, lipophilicity, and receptor binding affinity. chemimpex.comnih.gov In the context of this compound analogues, the fluorine substituent plays a crucial role in modulating their interactions with biological targets.

For instance, in the development of dopamine D3 receptor ligands, the replacement of a methoxy (B1213986) group with a fluoroethoxy group was found to maintain high D3 receptor affinity and selectivity against the D2 receptor. nih.gov Similarly, in studies of ligands for the dopamine and serotonin transporters, fluoro-substituted compounds were generally found to be among the most active and selective for the dopamine transporter. nih.gov The presence of a halogen, such as fluorine, on the phenyl ring of certain piperazine-based compounds was also found to be essential for their inhibitory effects on equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk

Table 2: Receptor Binding Profiles of Selected this compound Analogues and Related Compounds

| Compound/Analogue Class | Target Receptor | Activity Profile |

| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) | 5-HT2A | Inverse Agonist nih.gov |

| 2-(4,4-dimethylpentyl)phenyl piperidine 4a | GPR40 | Agonist nih.gov |

| 4-Phenylpiperidine-2-carboxamide analogues | 5-HT2C | Positive Allosteric Modulator nih.gov |

| 4-(benzothiazol-2-yl)piperidine derivatives | 5-HT1A and SERT | Dual Ligand mdpi.com |

| Fluorine-containing N-(2-fluoroethoxy)piperazine analogues | Dopamine D3 | High Affinity Ligand nih.gov |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogues | Dopamine and Serotonin Transporters | Selective DAT Ligands nih.gov |

Applications in Preclinical Models of Neurological and Psychiatric Conditions

Analogues of this compound have shown significant promise in preclinical models of various neurological and psychiatric disorders, highlighting their potential as novel therapeutic agents.

Research in Psychostimulant Use Disorder Models

Psychostimulant use disorder remains a significant public health concern with limited effective pharmacological treatments. Research into agonist-based therapies, similar to those used for opioid and tobacco use disorders, has explored the potential of prescription psychostimulants. A systematic review and meta-analysis of 38 trials, encompassing 2889 patients, investigated the efficacy of psychostimulants such as modafinil, methylphenidate, and amphetamines for cocaine or amphetamine-type substance use disorder. nih.gov The findings suggest that prescription psychostimulants, particularly amphetamines at robust doses, can promote abstinence in individuals with psychostimulant use disorder, especially those with cocaine use disorder. nih.gov Specifically, prescription amphetamines were found to be particularly effective in promoting sustained abstinence in this patient population. nih.gov

While the evidence for the broad use of prescribed psychostimulants is still considered limited by some, and the risk of potential harms necessitates careful consideration, these studies underscore the ongoing exploration of stimulant-based medications in treating stimulant use disorders. cmaj.canih.gov Further well-designed clinical trials are needed to fully elucidate the benefits and risks of this therapeutic strategy. cmaj.ca

Studies on Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione containing a 4-(4-fluorophenyl)piperazine moiety have been synthesized and evaluated for their anticonvulsant properties. In one study, the compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione demonstrated significant anticonvulsant activity in maximal electroshock (MES) and psychomotor (6 Hz) seizure tests. mdpi.com The probable mechanism of action for this compound is believed to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

Other research has focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were designed as analogues of anticonvulsant pyrrolidine-2,5-diones. nih.gov These compounds have shown promising activity in animal models of epilepsy. nih.gov Similarly, various derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione have been synthesized and tested, with some exhibiting potent anticonvulsant effects in the MES test. nih.gov The anticonvulsant potential of 1,2,4-triazole (B32235) derivatives is also an active area of research. zsmu.edu.ua

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Test Model | Activity |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES, 6 Hz | Active |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Animal models of epilepsy | Active |

| N-[3-(4-methylpiperazin-1-yl)-propyl]-3-aryl-pyrrolidine-2,5-dione derivatives | MES | Active |

Data sourced from multiple preclinical studies.

Exploration of Potential in Alzheimer's Disease and Cognitive Impairment Models

The development of multi-target drugs for Alzheimer's disease (AD) is a key research focus. Piperazine (B1678402) derivatives have been investigated for their ability to prevent neurofibrillary degeneration and amyloid deposition. nih.govdoaj.org One promising hybrid molecule was shown to reduce both amyloid and Tau pathology and improve memory in a preclinical AD model. nih.gov This compound also demonstrated the ability to reduce Tau phosphorylation and inhibit the release of Aβ peptides in vitro. nih.gov

Other research has explored piperidine derivatives as inhibitors of beta-secretase (BACE-1), an enzyme involved in the production of Aβ peptide. google.com Additionally, N-benzylpiperidine analogues have been synthesized as dual inhibitors of both acetylcholinesterase (AChE) and BACE-1. mdpi.com The potential of transient receptor potential canonical 6 (TRPC6) channel activators is also being explored, with some piperazine-containing compounds showing neuroprotective effects against amyloid toxicity. nih.gov

Development of Antihypertensive Agents Targeting T-type Ca2+ Channels

T-type calcium channels are a therapeutic target for hypertension. nih.govdoi.org A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against these channels. nih.gov Structure-activity relationship studies revealed that the isopropyl substituent at the benzylic position is crucial for potent inhibitory activity. nih.gov Oral administration of one such analogue, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, effectively lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers. nih.gov

Investigation as Enzyme Inhibitors (e.g., Acid Ceramidase, Angiotensin-Converting Enzyme)

Analogues of this compound have been investigated for their potential to inhibit various enzymes implicated in disease.

Acid Ceramidase: While direct studies on this compound analogues as acid ceramidase inhibitors were not identified in the provided search results, the broader field of enzyme inhibition by piperidine-containing compounds is active.

Angiotensin-Converting Enzyme (ACE): Flavonoids have been shown to inhibit ACE activity, with their efficacy influenced by their chemical structure. nih.gov While not directly piperidine analogues, this research highlights the potential for small molecules to target this key enzyme in blood pressure regulation. Other natural compounds have also demonstrated ACE inhibitory activity. ui.ac.id

Other Enzymes: Piperidine-4-carboxamide derivatives have been explored as multi-kinase inhibitors, targeting VEGFR-2, ERK-2, and Abl-1. nih.gov Additionally, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have been synthesized and tested as inhibitors of human carbonic anhydrase. nih.gov

Radiolabeling Strategies for Molecular Imaging Applications (e.g., Positron Emission Tomography Tracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiolabeled tracers. The 4-(4-fluorobenzyl)piperidine moiety has been incorporated into novel PET radioligands for imaging the NR2B subunit of NMDA receptors. nih.gov However, studies with radiolabeled antagonists RGH-896 and 4-(4-fluorobenzyl)piperidinyl-1-methyl-2-benzimidazol-5-ol showed high accumulation of radioactivity in bone, suggesting in vivo defluorination. nih.gov This finding suggests that while the 4-(4-[18F]-fluorobenzyl)piperidine pattern has been explored, its use in developing PET radiotracers should be approached with caution due to potential metabolic instability. nih.gov

Other research has focused on developing fluorine-18 (B77423) labeled radioligands for imaging cyclooxygenase-2 (COX-2), an important target in neuroinflammation. nih.gov

Advanced Analytical and Spectroscopic Characterization of 2r 2 4 Fluorophenyl Piperidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of (2R)-2-(4-fluorophenyl)piperidine. Through ¹H, ¹³C, and ¹⁹F NMR, a detailed map of the molecule's atomic connectivity and chemical environment can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the piperidine (B6355638) ring, the protons exhibit complex multiplets in the aliphatic region, typically between 1.5 and 3.0 ppm. chemicalbook.com The proton attached to the nitrogen (N-H) would appear as a broad signal, and the benzylic proton at the C2 position, adjacent to the fluorophenyl group, would resonate at a more downfield chemical shift. The protons on the 4-fluorophenyl group typically appear in the aromatic region (around 7.0-7.7 ppm) as multiplets, with their splitting patterns influenced by coupling to each other and to the fluorine atom. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbon atoms of the piperidine ring resonate in the upfield region (typically 25-60 ppm). chemicalbook.com The carbon atom C2, bonded to the fluorophenyl ring, would be found in this range. The carbons of the 4-fluorophenyl ring will appear in the aromatic region (around 115-165 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF), and its chemical shift is significantly influenced by the fluorine's high electronegativity. rsc.org Other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF).

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful and sensitive technique. It provides direct information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. rsc.orgnih.gov The coupling between the fluorine and adjacent protons on the aromatic ring can also be observed, providing further structural confirmation. The high sensitivity of ¹⁹F NMR makes it an excellent tool for detecting even small amounts of fluorinated compounds and for studying their interactions in different environments. nih.govnih.gov

Table 1: Representative NMR Data for Phenylpiperidine Scaffolds

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 1.5 - 3.5 (piperidine protons) | Complex multiplets due to spin-spin coupling. |

| 7.0 - 7.7 (aromatic protons) | Splitting patterns influenced by fluorine coupling. rsc.org | |

| ¹³C | 25 - 60 (piperidine carbons) | Aliphatic region. chemicalbook.com |

| 115 - 165 (aromatic carbons) | C-F coupling is a key diagnostic feature. rsc.org | |

| ¹⁹F | -110 to -120 (aryl-F) | Highly sensitive to the local electronic environment. rsc.org |

Note: Specific chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. The nominal molecular weight of this compound is 179.23 g/mol . chemicalbook.com

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 180.2. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion, providing characteristic fragmentation patterns that act as a structural fingerprint. nih.gov For piperidine-containing compounds, common fragmentation pathways involve the cleavage of the piperidine ring or the loss of substituents. nih.govscielo.br The fragmentation of the protonated this compound would likely involve the loss of the fluorophenyl group or fragmentation within the piperidine ring, yielding specific daughter ions that can be used for identification and structural confirmation. wvu.eduosti.gov The presence of the fluorine atom provides a unique isotopic signature that can aid in the identification of fluorine-containing fragments.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Analysis Type | Purpose |

|---|---|---|---|

| [M+H]⁺ | ~180.2 | ESI-MS | Molecular Weight Confirmation |

| Fragment Ions | Variable | ESI-MS/MS | Structural Elucidation nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the piperidine ring. chemicalbook.comnist.gov

C-H Stretch (Aromatic): Sharp bands typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong bands appearing just below 3000 cm⁻¹, corresponding to the CH₂ groups of the piperidine ring.

C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

C-F Stretch: A strong, characteristic band typically in the 1250-1000 cm⁻¹ region, indicative of the fluoro-aromatic moiety. scispace.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR | 3300-3500 nist.gov |

| Aromatic C-H Stretch | IR/Raman | >3000 |

| Aliphatic C-H Stretch | IR/Raman | <3000 |

| Aromatic C=C Stretch | IR/Raman | 1450-1600 |

| C-F Stretch | IR | 1000-1250 scispace.com |

X-ray Crystallography for Definitive Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. For a chiral compound like this compound, obtaining a suitable single crystal allows for the unambiguous assignment of the (R) configuration at the C2 stereocenter.

The analysis of the diffraction pattern produced when X-rays pass through the crystal provides precise information on bond lengths, bond angles, and torsion angles. mdpi.com This data confirms the chair conformation typically adopted by the piperidine ring and the relative orientation of the 4-fluorophenyl substituent, which generally prefers an equatorial position to minimize steric hindrance. nih.gov Furthermore, X-ray crystallography reveals how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding involving the piperidine N-H group, which stabilize the crystal structure. nih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity and, crucially, the enantiomeric purity (enantiomeric excess, ee) of this compound. nih.gov

To determine the enantiomeric excess, chiral HPLC is employed. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation in time as they pass through the column. whiterose.ac.ukrsc.org By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess of the (2R)-isomer can be accurately quantified. The choice of the specific chiral column and mobile phase is critical for achieving good resolution between the enantiomers. ijcpa.in

Catalysis and Reaction Mechanisms in Piperidine Synthesis

Mechanistic Investigations of Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone for producing enantioenriched compounds. diva-portal.orgokayama-u.ac.jp In the context of piperidine (B6355638) synthesis, it involves the stereoselective reduction of unsaturated precursors like pyridines or enamines. nih.govrsc.org The development of chiral catalysts, particularly those based on transition metals like rhodium and ruthenium, has been pivotal. diva-portal.orgokayama-u.ac.jp

A robust method for accessing (multi)fluorinated piperidines involves the heterogeneous hydrogenation of the corresponding fluoropyridines. nih.govacs.org This approach is notable for its operational simplicity and tolerance for air and moisture. nih.gov

Role of Initial Protonation and Hydride Reduction in Stereochemical Outcomes

The stereochemical outcome of hydrogenation reactions is profoundly influenced by the initial steps of the mechanism. For the reduction of fluorinated pyridines, the presence of a strong Brønsted acid, such as hydrochloric acid (HCl), is critical. nih.govacs.org

Initial protonation of the pyridine (B92270) nitrogen increases the substrate's susceptibility to reduction. The hydrogenation of fluoropyridines using a heterogeneous palladium catalyst, specifically Pearlman's catalyst (Pd(OH)₂ on carbon), has proven effective. nih.govacs.org Without the acid, the reaction shows diminished conversion, and undesired side reactions like defluorination can dominate. nih.gov

The hydride reduction step, whether from gaseous hydrogen in heterogeneous catalysis or a hydride source in other reductions, is where stereochemistry is often set. In chelation-controlled hydride reductions of amino ketones, a common precursor to piperidines, the substrate adopts a specific conformation to coordinate with the metal hydride, leading to a highly diastereoselective attack on the carbonyl group. researchgate.net Similarly, during heterogeneous hydrogenation, the fluorinated pyridine ring adsorbs onto the catalyst surface, and the subsequent delivery of hydrogen atoms occurs in a stereocontrolled manner, typically leading to cis-products. nih.gov A straightforward strategy for producing highly enantioenriched fluorinated piperidines has been developed based on this principle. nih.gov

Table 1: Catalyst Systems for Hydrogenation of Fluorinated Pyridines This table summarizes various catalysts and their effectiveness in the hydrogenation of fluorinated pyridines, as detailed in related studies. nih.govacs.org

| Catalyst System | Additive | Outcome | Reference |

| 20 wt % Pd(OH)₂/C | aq. HCl | Suitable system, good conversion | nih.gov, acs.org |

| 10 wt % Pd/C | aq. HCl | Less effective | nih.gov, acs.org |

| 5 wt % Rh/C | aq. HCl | Traces of product | nih.gov, acs.org |

| 5 wt % Ru/C | aq. HCl | Traces of product | nih.gov, acs.org |

| 5 wt % Pt/C | aq. HCl | Less effective | nih.gov, acs.org |

| Raney-Ni | aq. HCl | Traces of product | nih.gov, acs.org |

| 20 wt % Pd(OH)₂/C | None | Diminished conversion, defluorination | nih.gov, acs.org |

Elucidation of Radical Cyclization Mechanisms for Piperidine Ring Construction